4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety, which is further functionalized with a sulfonyl group attached to a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Sulfonylation: The piperidine intermediate is then reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Coupling with Pyridine: The final step involves coupling the sulfonylated piperidine with a pyridine derivative under conditions that facilitate the formation of the ether linkage, such as using a strong base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfides or thiols from the sulfonyl group.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential interactions with various biological targets, making it a candidate for drug discovery and development. It could be explored for its activity against specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders. Its ability to modulate biological pathways could lead to the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of specialty chemicals or as a precursor in the synthesis of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine would depend on its specific biological target. Generally, compounds with similar structures can act by binding to and inhibiting enzymes or receptors, thereby modulating signaling pathways. The sulfonyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the aromatic ring can participate in π-π stacking interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
4-((1-(Phenylsulfonyl)piperidin-4-yl)oxy)pyridine: Lacks the chloro and fluoro substituents, which may affect its binding affinity and specificity.
4-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine: Similar but lacks the fluorine atom, potentially altering its electronic properties and reactivity.
4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine: Lacks the chlorine atom, which may influence its chemical stability and biological activity.
Uniqueness
The presence of both chlorine and fluorine atoms in 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine makes it unique compared to its analogs. These substituents can significantly impact the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to enhanced activity and selectivity in its applications.
Properties
IUPAC Name |
4-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c17-15-11-14(1-2-16(15)18)24(21,22)20-9-5-13(6-10-20)23-12-3-7-19-8-4-12/h1-4,7-8,11,13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPCJPGTXYKBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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